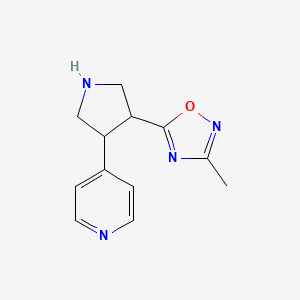

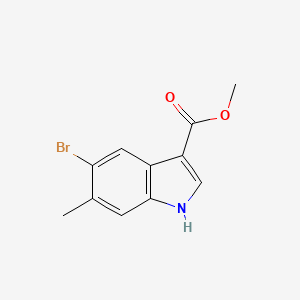

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Vue d'ensemble

Description

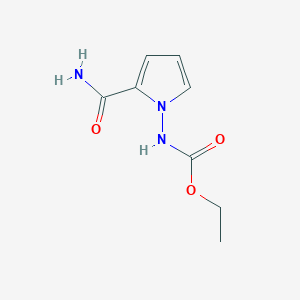

Methyl indole-3-carboxylate is the methyl ester of indole-3-carboxylic acid. It has a role as a metabolite. It is a member of indoles and a methyl ester .

Synthesis Analysis

The synthesis of similar compounds, such as Methyl indole-3-carboxylate, often involves reactions with various reagents. For example, one study describes the synthesis of indole derivatives from 1-methyl-1H-indole-3-carboxylic acid and methanol .

Molecular Structure Analysis

Indole derivatives have a benzene ring fused to a pyrrole ring. The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, Methyl indole-3-carboxylate undergoes regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the compound Methyl 6-Bromo-5-fluoro-1H-indazole-3-carboxylate has the molecular formula C9H6BrFN2O2 .

Applications De Recherche Scientifique

Regioselective Synthesis and Applications

- Regioselective Dibromination: The treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate regioselectively. This compound serves as a precursor for synthesizing various natural and non-natural dibromoindole derivatives, highlighting its utility in chemical synthesis and drug discovery (Parsons et al., 2011).

Synthesis Techniques and Derivative Studies

Novel Synthesis Approaches

Research on 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester synthesis technology explores the optimization of synthesis parameters, achieving a yield of 84.6% and purity over 98%. This study underscores the importance of precise synthesis techniques for the efficient production of complex organic compounds (Huang Bi-rong, 2013).

Crystal Structure Analysis

The synthesis and crystal structure analysis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate reveal insights into the molecular geometry and interactions of bromoindole derivatives. Such studies are critical for understanding the physicochemical properties of potential pharmacological agents (Luo et al., 2019).

Advanced Synthesis and Characterization

- Advanced Synthesis Methods: An efficient synthesis method for 1-methyl-1H-indole-3-carboxylates employing Cu(II) demonstrates the potential for novel routes in constructing indole derivatives. The process showcases the utility of cross-dehydrogenative coupling in functionalizing the α carbon of iminium from tertiary amines, offering a significant advancement in the synthesis of indole-based compounds (Akbari et al., 2023).

Exploration of Indole Derivatives

- Investigation of Brominated Tryptophan Alkaloids: The study on brominated tryptophan alkaloids from Thorectidae sponges illustrates the diversity and complexity of naturally occurring bromoindole derivatives. Such research not only expands our understanding of marine natural products but also explores the potential for discovering new bioactive compounds (Segraves & Crews, 2005).

Safety And Hazards

Orientations Futures

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds. It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propriétés

IUPAC Name |

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-3-10-7(4-9(6)12)8(5-13-10)11(14)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETNEJOMKCGBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)

![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)

![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)

![N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434496.png)

![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434498.png)